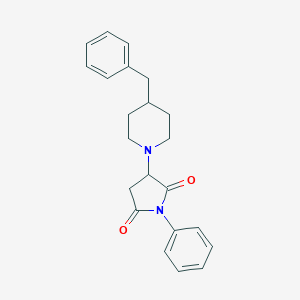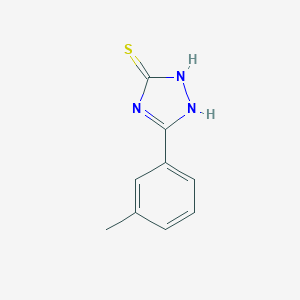
6-氯-4-苯基-1H-喹唑啉-2-酮
描述
6-Chloro-4-phenyl-1H-quinazolin-2-one is a quinazoline derivative . Quinazolines are heterocyclic compounds that have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another approach involves the condensation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can participate in the benzylation of carbonyl and some special alkylation . They can also undergo reactions with metal ions, Mannich reaction, cycloaddition reaction, and others .Physical And Chemical Properties Analysis
Quinazolinones have diverse physical and chemical properties. These properties can be influenced by the presence and position of substituents on the cyclic compounds .科学研究应用
抗癌活性
喹唑啉酮衍生物,包括与6-氯-4-苯基-1H-喹唑啉-2-酮类似的化合物,已被发现具有显著的抗癌特性。 它们被用于设计药物,如用于治疗肺癌的吉非替尼和用于治疗胰腺癌和小细胞肺癌的厄洛替尼 .
抗炎和镇痛特性
这些化合物还表现出抗炎和镇痛活性,使它们在开发非甾体抗炎药 (NSAID) 如普罗喹酮方面具有价值 .
抗菌活性
喹唑啉酮衍生物显示出抗菌活性,包括抗菌和抗真菌特性,这在对抗传染病方面至关重要 .
抗惊厥作用
这些衍生物还在研究其作为抗惊厥药物的潜力,为治疗癫痫发作提供了新途径 .
α-葡萄糖苷酶抑制活性
作用机制
Target of Action
6-Chloro-4-phenyl-1H-quinazolin-2-one is a type of quinazoline derivative . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities . .
Mode of Action
Quinazoline derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the colony formation and migration of certain cancer cells .
Biochemical Pathways
It has been reported that some quinazoline derivatives can induce apoptosis of certain cancer cells and induce cell cycle arrest at the g1-phase .
实验室实验的优点和局限性
6-Chloro-4-phenyl-1H-quinazolin-2-one has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, and can be used in a variety of different experiments. However, this compound is also toxic and can be difficult to handle in a lab setting.
未来方向
There are several potential future directions for 6-Chloro-4-phenyl-1H-quinazolin-2-one. One potential direction is the development of more efficient synthetic methods for the production of this compound. Another potential direction is the development of new pharmaceuticals and other compounds based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could help to identify new therapeutic applications. Finally, further research into the toxicity of this compound could help to improve safety protocols for its use in a lab setting.
属性
IUPAC Name |
6-chloro-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIXSRJBMRMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197371 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4797-43-7 | |
| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)


![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
